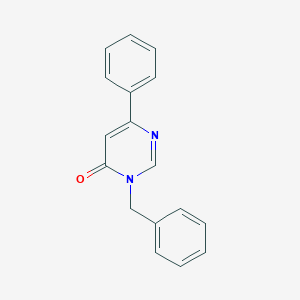

3-benzyl-6-phenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-6-phenylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-11-16(15-9-5-2-6-10-15)18-13-19(17)12-14-7-3-1-4-8-14/h1-11,13H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBMWECERODDKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=CC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Benzyl 6 Phenylpyrimidin 4 3h One and Analogues

Classical and Established Synthetic Routes to 3-benzyl-6-phenylpyrimidin-4(3H)-one

The traditional synthesis of 3,6-disubstituted pyrimidin-4(3H)-ones, including the target compound this compound, typically involves the cyclocondensation of a β-keto ester with an appropriately substituted amidine. This well-established method provides a reliable and versatile platform for accessing a wide range of pyrimidinone derivatives.

Multi-Step Synthesis Strategies and Intermediate Chemistry

A plausible and widely recognized multi-step synthesis for this compound commences with the preparation of the key precursors: ethyl benzoylacetate and N-benzylformamide. The subsequent formation of the corresponding N-benzylamidine and its reaction with the β-keto ester constitutes the core of the synthetic strategy.

The reaction proceeds through a series of key intermediates. Initially, the more nucleophilic nitrogen of the N-benzylamidine attacks the more electrophilic carbonyl carbon of the ester group in ethyl benzoylacetate. This is followed by an intramolecular cyclization, where the other nitrogen of the amidine attacks the ketone carbonyl group. The final step involves the dehydration of the cyclic intermediate to yield the stable this compound.

Scheme 1: Proposed Classical Synthesis of this compound

A representative scheme illustrating the key transformations in the classical synthesis of the target compound.

Precursor Design and Chemical Transformations

The design and synthesis of the precursors are critical for the successful construction of the target pyrimidinone.

Ethyl Benzoylacetate: This β-keto ester is a commercially available reagent. It can also be synthesized via the Claisen condensation of ethyl acetate (B1210297) and ethyl benzoate.

N-benzylamidine: This precursor can be prepared from N-benzylformamide by treatment with a dehydrating agent and subsequent reaction with ammonia (B1221849) or an ammonia equivalent. Alternatively, it can be generated in situ.

The key chemical transformation is the cyclocondensation reaction. This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol (B145695). The base serves to deprotonate the amidine, increasing its nucleophilicity and facilitating the initial attack on the β-keto ester. The reaction temperature and time are crucial parameters that need to be optimized to achieve a good yield of the desired product.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. The synthesis of pyrimidinone scaffolds has also benefited from these advancements, with the emergence of green chemistry principles, novel catalytic systems, and energy-efficient techniques.

Green Chemistry Principles in the Synthesis of Pyrimidinone Scaffolds

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of pyrimidinone synthesis, this translates to the use of environmentally benign solvents, catalysts, and reaction conditions.

One notable approach is the use of solvent-free or "grindstone chemistry" techniques. researchgate.net These methods involve the grinding of solid reactants together, often with a catalytic amount of a solid acid or base, which can lead to high yields in a short reaction time without the need for bulk solvents. researchgate.net Another green approach involves the use of water as a solvent, which is non-toxic, non-flammable, and readily available.

Catalytic Methods for Enhanced Synthetic Efficiency

A wide array of catalysts have been explored to improve the efficiency and selectivity of pyrimidinone synthesis. These include both homogeneous and heterogeneous catalysts.

Lewis Acid Catalysis: Lewis acids such as zinc chloride (ZnCl2), magnesium bromide (MgBr2), and lanthanide triflates have been shown to effectively catalyze the Biginelli reaction and related multi-component reactions for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidinones (B12756618). derpharmachemica.comorganic-chemistry.org

Organocatalysis: Small organic molecules, such as proline and its derivatives, can act as efficient catalysts for the synthesis of pyrimidinone derivatives. These catalysts are often metal-free, less toxic, and readily available.

Nanocatalysis: The use of nanocatalysts, such as sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), has emerged as a promising approach. nih.gov These catalysts offer high surface area, enhanced reactivity, and good recyclability. nih.gov

| Catalyst Type | Example(s) | Key Advantages |

| Lewis Acids | ZnCl₂, MgBr₂, Lanthanide triflates | Mild reaction conditions, high yields |

| Organocatalysts | Proline and derivatives | Metal-free, low toxicity, readily available |

| Nanocatalysts | SBA-Pr-SO₃H | High surface area, enhanced reactivity, recyclability |

Microwave-Assisted and Solvent-Free Methodologies in Pyrimidinone Synthesis

Microwave irradiation has become a popular tool in organic synthesis due to its ability to significantly reduce reaction times and improve yields. ijper.orgjocpr.com In the synthesis of pyrimidinones, microwave-assisted methods have been successfully employed in multi-component reactions, often leading to cleaner reactions and easier product isolation. ijper.orgjocpr.com

Solvent-free microwave-assisted synthesis represents a particularly green and efficient approach. By eliminating the need for a solvent, this methodology reduces waste and simplifies the work-up procedure. The direct absorption of microwave energy by the reactants leads to rapid heating and a significant acceleration of the reaction rate.

The application of these novel and sustainable approaches to the synthesis of this compound could offer significant advantages over classical methods in terms of efficiency, environmental impact, and cost-effectiveness.

Elucidation of Reaction Mechanisms in the Formation of this compound

The formation of the this compound ring system, when following the proposed reaction of ethyl benzoylacetate and N-benzylbenzamidine, proceeds through a well-established condensation-cyclization mechanism. The reaction is typically catalyzed by either an acid or a base.

In a base-catalyzed mechanism, the reaction initiates with the deprotonation of the active methylene (B1212753) group of ethyl benzoylacetate, generating a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to one of the carbon atoms of the amidine group of N-benzylbenzamidine. The resulting tetrahedral intermediate then undergoes an intramolecular cyclization through the attack of one of the amidine nitrogen atoms onto the ester carbonyl group. Subsequent elimination of ethanol drives the reaction towards the formation of the stable pyrimidinone ring.

The mechanism for the formation of related pyrido[2,3-d]pyrimidines in aqueous media has been theoretically studied and is suggested to occur through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov While the specific reactants differ, the underlying principles of nucleophilic additions and intramolecular cyclizations are analogous to the formation of the pyrimidinone core of this compound.

Optimization Strategies for Yield and Purity of this compound

Optimizing the synthesis of this compound involves a systematic investigation of various reaction parameters to maximize the yield and purity of the final product. Key areas for optimization include the choice of solvent, catalyst, reaction temperature, and reaction time.

Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and the solubility of reactants and products. A range of solvents, from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., toluene, ethanol), should be screened to identify the optimal medium for the cyclocondensation reaction.

Catalyst Screening: The choice and concentration of the catalyst (acid or base) are critical. For base-catalyzed reactions, common choices include alkali metal alkoxides (e.g., sodium ethoxide), hydroxides, or carbonates. For acid catalysis, p-toluenesulfonic acid or mineral acids can be employed. The optimal catalyst will facilitate the reaction at a reasonable rate while minimizing side reactions.

Temperature and Time: The reaction temperature directly affects the rate of reaction. Higher temperatures can accelerate the reaction but may also lead to the formation of impurities. Therefore, a careful study of the temperature profile is necessary. Similarly, the reaction time should be monitored to ensure the reaction proceeds to completion without significant product degradation.

Purification Techniques: The purity of the final compound is paramount. Common purification methods for pyrimidinone derivatives include recrystallization from an appropriate solvent system, which can be optimized by screening various solvents and solvent mixtures. Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be employed to remove closely related impurities.

The following table provides a hypothetical framework for an optimization study based on common practices in organic synthesis.

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Solvent | Ethanol | Toluene | DMF |

| Catalyst | Sodium Ethoxide | Potassium Carbonate | p-Toluenesulfonic Acid |

| Temperature | 80 °C | 100 °C | 120 °C |

| Time | 6 hours | 12 hours | 24 hours |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined, leading to improved yields and higher purity of the desired product.

Structure Activity Relationship Sar and Ligand Design Principles of 3 Benzyl 6 Phenylpyrimidin 4 3h One Derivatives

Impact of Substituent Modifications on Biological Profiles

To understand the structure-activity relationships, researchers would typically synthesize and test a variety of analogues of the parent compound.

The benzyl (B1604629) group at the N3 position offers a prime site for modification. A hypothetical study would involve introducing various substituents onto this aromatic ring to probe the effects of electronics and sterics on biological activity. For instance, electron-donating groups (like methoxy, methyl) and electron-withdrawing groups (like chloro, nitro, trifluoromethyl) would be placed at the ortho, meta, and para positions. The size of the substituent would also be varied to understand the spatial tolerance of the target binding pocket.

Table 1: Hypothetical Data on Systematic Variation at the Benzyl Moiety

| Compound ID | R1 (Position on Benzyl Ring) | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| 1a | H (unsubstituted) | 10.5 |

| 1b | 4-OCH3 | 5.2 |

| 1c | 4-Cl | 8.9 |

| 1d | 4-NO2 | 15.1 |

| 1e | 2-CH3 | 12.3 |

| 1f | 3-CF3 | 9.5 |

Note: The data in this table is purely illustrative and is intended to demonstrate the type of information that would be generated in a real SAR study.

Similarly, the phenyl ring at the C6 position is another key area for modification. Researchers would introduce a similar array of substituents with varying electronic and steric properties to determine their influence on the compound's biological profile. This would help to map the binding requirements at this part of the molecule.

Table 2: Hypothetical Data on Phenyl Ring Substitutions

| Compound ID | R2 (Position on Phenyl Ring) | Biological Activity (e.g., IC50 in µM) |

|---|---|---|

| 2a | H (unsubstituted) | 10.5 |

| 2b | 4-F | 7.8 |

| 2c | 4-OH | 6.1 |

| 2d | 3,4-diCl | 11.2 |

| 2e | 4-t-butyl | 20.4 |

Note: The data in this table is purely illustrative.

The pyrimidinone core itself can be modified, although this is often more synthetically challenging. Potential modifications could include substitutions at the C2 or C5 positions, or even alterations to the heterocyclic ring system to explore bioisosteric replacements.

Elucidation of Pharmacophore Features Critical for Activity

Based on the SAR data, a pharmacophore model could be developed. This model would highlight the essential three-dimensional arrangement of chemical features required for biological activity. For the 3-benzyl-6-phenylpyrimidin-4(3H)-one scaffold, a hypothetical pharmacophore might include:

A hydrogen bond acceptor (the carbonyl oxygen at C4).

Two aromatic/hydrophobic regions (the benzyl and phenyl rings).

Specific locations for potential hydrogen bond donors or acceptors on the substituted rings, as identified through SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity of this compound Analogues

With a sufficiently large and diverse dataset of synthesized compounds and their corresponding biological activities, a QSAR model could be built. This mathematical model would create a correlation between the chemical structures of the compounds and their biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each molecule and used to generate a predictive equation. A robust QSAR model would allow researchers to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates.

Rational Design Approaches for Enhanced Selectivity and Potency of this compound Derivatives

The insights gained from SAR, pharmacophore modeling, and QSAR would fuel the rational design of new derivatives with improved properties. For example, if the SAR data indicated that a small, electron-withdrawing group at the para-position of the C6-phenyl ring enhances activity, new compounds incorporating such features would be designed. If the pharmacophore model suggested an unoccupied space in the binding pocket, derivatives could be designed with substituents that extend into this space to form additional favorable interactions. This iterative process of design, synthesis, and testing is the cornerstone of modern medicinal chemistry.

Mechanistic Investigations of 3 Benzyl 6 Phenylpyrimidin 4 3h One S Biological Activities

Identification and Validation of Molecular Targets

The biological effects of a compound are intrinsically linked to its interaction with specific molecular targets within the cell. For pyrimidinone derivatives, these targets often include enzymes and receptors that play crucial roles in cellular signaling and metabolism.

Enzyme Inhibition and Activation Studies

Derivatives of pyrimidine (B1678525) have demonstrated significant activity as enzyme inhibitors. For example, certain N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), which is involved in DNA damage response. While specific inhibitory constants for 3-benzyl-6-phenylpyrimidin-4(3H)-one are not documented, the structural similarities suggest it could be investigated for similar activities.

Another key class of enzymes often targeted by pyrimidine-containing compounds are kinases. Various pyrazolopyrimidine derivatives have been shown to inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The phenyl and benzyl (B1604629) groups on the core pyrimidinone structure of this compound could potentially facilitate binding within the ATP-binding pocket of such kinases.

Furthermore, studies on other pyrimidine derivatives have revealed inhibitory effects on enzymes such as carbonic anhydrases (hCA I and II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in conditions like glaucoma and Alzheimer's disease. researchgate.net

Table 1: Examples of Enzyme Inhibition by Structurally Related Pyrimidine Derivatives

| Derivative Class | Target Enzyme | Reported Activity (IC50/Ki) |

|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Nanomolar to low micromolar IC50 values |

| Phenylpyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | IC50 values in the range of 0.3–24 µM |

Note: This table presents data for classes of compounds structurally related to this compound, as direct data for the specified compound is not available.

Receptor Binding and Modulation Assays

The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor. nih.govnih.gov For instance, certain pyrimidine derivatives have been explored as antagonists for the corticotropin-releasing factor(1) (CRF(1)) receptor. nih.gov

While no specific receptor binding data for this compound has been published, the presence of aromatic rings and a lactam system suggests potential interactions with various receptor types, including G-protein coupled receptors (GPCRs) or nuclear receptors. The lipophilic nature of the benzyl and phenyl groups could facilitate passage through cell membranes to interact with intracellular targets.

Cellular Signaling Pathway Interrogation

The binding of a compound to its molecular target initiates a cascade of downstream events known as a cellular signaling pathway. Pyrimidine derivatives have been shown to modulate several key pathways. For example, some derivatives promote osteogenesis through the activation of the BMP2/SMAD1 signaling pathway. nih.gov In the context of cancer, pyrimidine-based compounds have been found to interfere with pathways that regulate cell proliferation and survival. High levels of reactive oxygen species (ROS), which can be influenced by compounds like pyrimidine derivatives, can activate signaling pathways involved in tumorigenesis. researchgate.net

Given the anticancer activity observed in many pyrimidinone compounds, it is plausible that this compound could modulate pathways critical for cancer cell growth and survival.

Molecular and Cellular Mechanisms of Action

Understanding the broader molecular and cellular consequences of a compound's activity provides a more complete picture of its biological effects.

Disruption of Specific Biological Processes

Based on the activities of related compounds, this compound could potentially disrupt several biological processes. Its potential as an enzyme inhibitor suggests it could interfere with metabolic pathways or cell cycle progression. For instance, inhibition of kinases like EGFR can halt the signaling that drives cell proliferation in cancer. nih.govmdpi.com

Furthermore, the structural motifs present in this compound are found in compounds with reported anti-inflammatory activity. researchgate.netmdpi.comrsc.org This suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX).

Interaction with Biomolecules (e.g., DNA, Proteins, Lipids)

The interaction of small molecules with essential biomolecules is a key aspect of their mechanism of action. The planar aromatic systems of the benzyl and phenyl groups in this compound suggest a potential for intercalation or groove binding with DNA, a mechanism of action for some anticancer drugs. However, without experimental data, this remains speculative.

The primary mode of action for many pyrimidine derivatives is through specific protein-ligand interactions, as seen in enzyme inhibition and receptor binding. The nature of these interactions, whether they are hydrogen bonds, hydrophobic interactions, or van der Waals forces, would be dictated by the specific amino acid residues in the binding site of the target protein.

Assessment of Selectivity and Off-Target Effects at the Mechanistic Level

The selectivity of a therapeutic candidate is a critical determinant of its safety and efficacy profile. A highly selective compound preferentially interacts with its intended biological target, thereby minimizing the potential for off-target effects that can lead to adverse reactions. Mechanistic investigations into the selectivity of pyrimidine-based compounds have been undertaken to ensure their suitability as clinical candidates.

Detailed preclinical assessments for analogs of this compound have been conducted to characterize their selectivity and identify potential off-target interactions. One such analog, a potent N-benzyl-2-phenylpyrimidin-4-amine derivative known as compound 70, was evaluated for its inhibitory activity against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and transporters. acs.org

The screening of compound 70 at a concentration of 10 µM revealed a favorable selectivity profile. acs.org Out of 80 different biological targets, significant inhibition (greater than 50%) was observed for only a small subset. These findings are crucial for understanding the molecular mechanisms that could contribute to any observed off-target effects and for guiding further structural modifications to enhance selectivity.

The identified off-target interactions for compound 70 provide valuable insights into the broader pharmacological profile of this class of pyrimidine derivatives. The observed inhibition of specific serotonin (B10506) receptors (5-HT2A, 5-HT2B, 5-HT2C), the adenosine (B11128) A3 receptor, a calcium ion channel, the melatonin (B1676174) MT1 receptor, and the peroxisome proliferator-activated receptor gamma (PPARγ) suggests that these molecules may engage with multiple signaling pathways. acs.org Understanding these interactions at a mechanistic level is essential for predicting potential side effects and for the rational design of more selective inhibitors.

The following table summarizes the off-target effects observed for compound 70, a structural analog of this compound.

Table 1: Off-Target Profile of Compound 70

| Target Class | Specific Target | Observed Effect |

|---|---|---|

| GPCR | 5-HT2A | >50% inhibition at 10 µM |

| GPCR | 5-HT2B | >50% inhibition at 10 µM |

| GPCR | 5-HT2C | >50% inhibition at 10 µM |

| GPCR | Adenosine A3 Receptor | >50% inhibition at 10 µM |

| Ion Channel | Ca2+ Channel | >50% inhibition at 10 µM |

| GPCR | Melatonin MT1 Receptor | >50% inhibition at 10 µM |

| Nuclear Receptor | PPARγ | >50% inhibition at 10 µM |

Data derived from a study on a structurally related N-benzyl-2-phenylpyrimidin-4-amine derivative. acs.org

Further research into the precise molecular interactions between these pyrimidine compounds and their off-targets is necessary to fully elucidate the structural basis for this cross-reactivity. Such studies would enable the design of future derivatives with improved selectivity and a more desirable safety profile.

Computational and Theoretical Chemistry Approaches Applied to 3 Benzyl 6 Phenylpyrimidin 4 3h One

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in structure-based drug design for understanding how a ligand, such as a pyrimidinone derivative, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of the target protein and evaluating the interaction energy for different conformations. The output, often a "docking score," estimates the binding affinity, with lower energy values suggesting stronger binding. For pyrimidinone derivatives, docking studies have been instrumental in identifying potential inhibitors for various enzymes. For instance, studies on related dihydropyrimidinone compounds have shown their potential as α-glucosidase inhibitors, with docking analyses revealing binding energies as low as -7.9 kcal/mol, comparable to standard drugs. nih.gov These studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site, which are critical for inhibitory activity. nih.govnih.gov

For 3-benzyl-6-phenylpyrimidin-4(3H)-one, a typical docking study would involve identifying a relevant biological target and using software to predict its binding mode. The results would highlight which parts of the molecule—the benzyl (B1604629) group, the phenyl ring, or the pyrimidinone core—are most important for binding.

Table 1: Example Molecular Docking Results for Pyrimidine (B1678525) Derivatives Against Various Targets

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Dihydropyrimidinone | α-Glucosidase | -7.9 | Not Specified nih.gov |

| Pyrimidine Derivative | Cyclooxygenase-2 (COX-2) | Not Specified | Arg120, Tyr355, Ser530 nih.gov |

| Phenylpyrimidine-carboxamide | c-Met Kinase | Not Specified | Met1160, Asp1228, Tyr1230 nih.gov |

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex and to understand the conformational changes that may occur upon ligand binding.

In the context of pyrimidinone research, MD simulations have been used to validate docking results. For example, simulations of a dihydropyrimidinone-α-glucosidase complex showed that the ligand remained stably bound in the active site, with a low root mean square deviation (RMSD) of 1.7 Å over the simulation period. nih.gov Similarly, MD simulations of pyrrolo[2,3-d]pyrimidine inhibitors with p21-activated kinase 4 (PAK4) helped elucidate the inhibitory mechanisms by analyzing the stability of interactions with key regions like the hinge region and β-sheets. mdpi.com These simulations can run for hundreds of nanoseconds to ensure the stability of the protein-ligand complex is accurately assessed. nih.govmdpi.com

An MD simulation of this compound bound to a target would reveal how the complex behaves in a more realistic, solvated environment. It would help confirm the stability of the interactions predicted by docking and provide insights into the flexibility of both the ligand and the protein's binding pocket.

Table 2: Typical Parameters and Outputs of Molecular Dynamics Simulations

| Parameter | Description | Typical Value/Output |

|---|---|---|

| Simulation Time | Duration of the simulation to observe molecular motion. | 100-1000 ns nih.govmdpi.com |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of protein or ligand atoms from a reference structure over time, indicating stability. | 1.5 - 3.0 Å |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues, indicating flexibility. | Varies per residue |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. modern-journals.com These methods provide detailed information about molecular geometry, orbital energies, charge distribution, and reactivity descriptors.

For pyrimidinone derivatives, DFT calculations have been used to understand their structure and electronic behavior. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. orientjchem.org A smaller energy gap suggests higher reactivity. orientjchem.org Molecular Electrostatic Potential (MEP) maps can also be generated to identify regions of a molecule that are rich or deficient in electrons, predicting sites for electrophilic and nucleophilic attack. niscpr.res.in

Applying DFT to this compound would allow for the optimization of its 3D geometry and the calculation of its electronic properties. This would help in understanding its intrinsic reactivity, stability, and the nature of its intermolecular interactions, which is valuable for designing new derivatives with tailored properties. researchgate.netnih.gov A study on a structurally related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine, utilized DFT to compare optimized geometry with experimental X-ray data and to calculate HOMO-LUMO energy levels. researchgate.net

Table 3: Example Quantum Chemical Properties Calculated via DFT for a Phenylthioureido Acetamide Derivative

| Property | Description | Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.03 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.41 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies, indicating reactivity. | 3.62 |

| Hardness (η) | Resistance to change in electron distribution. | 1.81 |

| Softness (S) | Reciprocal of hardness, indicating reactivity. | 0.28 |

| Electrophilicity Index (ω) | Measure of the energy lowering due to maximal electron flow. | 2.86 |

Data adapted from a study on N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide for illustrative purposes. orientjchem.org

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico or virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than experimental high-throughput screening. Virtual screening can be either structure-based, relying on docking to a known target structure, or ligand-based, using the properties of known active compounds to find similar molecules.

This approach has been successfully applied in pyrimidine research. For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify novel inhibitors of human thymidylate synthase. nih.gov This led to the design of a new library of 42 molecules, with four candidates showing better docking scores than the standard drug. nih.gov Similarly, virtual screening of an in-house library of pyrimidine compounds was used to discover new antileishmanial agents targeting trypanothione (B104310) reductase. researchgate.netnih.gov

To discover novel derivatives of this compound, a virtual library could be designed by systematically modifying its core structure (e.g., adding different substituents to the benzyl or phenyl rings). This library would then be screened in silico against a chosen biological target to prioritize a smaller, more manageable set of compounds for chemical synthesis and biological testing. mdpi.com

Cheminformatics and Data Mining in Pyrimidinone Research

Cheminformatics integrates computer and information science to address problems in chemistry, particularly in the context of drug discovery. nih.gov It involves the management and analysis of large chemical datasets to discern structure-activity relationships (SAR).

A key application of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comjetir.org QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. jetir.org For a series of pyrimidinone derivatives, a QSAR model could predict the anticancer activity based on calculated molecular descriptors (e.g., topological, electronic, or hydrophobic properties). nih.gov Such models are valuable for predicting the activity of unsynthesized compounds and guiding the design of more potent analogues. nih.gov

Cheminformatics tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. mdpi.com By filtering out molecules with predicted poor pharmacokinetic profiles or high toxicity early in the discovery process, researchers can focus resources on the most promising candidates. nih.gov In the broader research of pyrimidinones (B12756618), these data mining and predictive modeling techniques are essential for efficiently navigating the vast chemical space to identify viable drug candidates. mdpi.com

Exploration of Biological and Therapeutic Potential of 3 Benzyl 6 Phenylpyrimidin 4 3h One Analogues

Antimicrobial Research Perspectives

Analogues of 3-benzyl-6-phenylpyrimidin-4(3H)-one have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. The structural combination of the pyrimidinone core with aromatic substituents at the 3- and 6-positions appears to be a key determinant of their antimicrobial efficacy.

Antibacterial Activity and Mechanistic Insights

Research into the antibacterial properties of pyrimidinone derivatives has revealed promising activity against a spectrum of both Gram-positive and Gram-negative bacteria. While studies on the exact this compound are limited, extensive research on structurally related compounds provides valuable insights. For instance, a series of novel 3,4-dihydropyrimidin-2(1H)-ones demonstrated antibacterial efficacy. mdpi.com The mechanism of action for pyrimidine-based antibacterials is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase.

The antibacterial activity of selected pyrimidinone analogues is summarized in the table below.

| Compound Analogue | Bacterial Strain | Activity/Measurement | Reference |

| Dihydropyrimidin-2(1H)-one derivatives | Staphylococcus aureus | Zone of Inhibition | mdpi.com |

| Dihydropyrimidin-2(1H)-one derivatives | Escherichia coli | Zone of Inhibition | mdpi.com |

| Dihydropyrimidin-2(1H)-one derivatives | Pseudomonas aeruginosa | Zone of Inhibition | mdpi.com |

| Dihydropyrimidin-2(1H)-one derivatives | Bacillus subtilis | Zone of Inhibition | mdpi.com |

Antifungal Efficacy and Cellular Targets

The exploration of pyrimidinone analogues has also extended to their potential as antifungal agents. Studies have shown that certain derivatives exhibit notable activity against various fungal pathogens. The proposed mechanism for the antifungal action of many heterocyclic compounds involves the inhibition of key fungal enzymes, such as those involved in ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. For example, novel pyrazole (B372694) derivatives have demonstrated significant antifungal activity. mdpi.com

The table below presents the antifungal activity of representative pyrimidinone-related compounds.

| Compound Analogue | Fungal Strain | Activity/Measurement | Reference |

| Pyrazole derivative 6a | Candida albicans | MIC (µg/mL) | mdpi.com |

| Pyrazole derivative 6b | Candida glabrata | MIC (µg/mL) | mdpi.com |

| Pyrazole derivative 6c | Candida krusei | MIC (µg/mL) | mdpi.com |

| Pyrazole derivative 6d | Candida parapsilosis | MIC (µg/mL) | mdpi.com |

Antiviral Properties and Inhibition Pathways

The antiviral potential of pyrimidinone derivatives is an area of growing interest. While specific data on this compound is not extensively available, broader studies on substituted pyrimidinones (B12756618) have indicated a potential for antiviral activity against a range of viruses. nih.gov The mechanism of antiviral action for pyrimidine (B1678525) analogues can vary, including the inhibition of viral replication enzymes or interference with virus-host cell interactions. For instance, a series of 4-substituted 3,4-dihydropyrimidin-2-ones were evaluated for their in vitro antiviral activity against a broad spectrum of DNA and RNA viruses. nih.gov

Anticancer Research: In Vitro Efficacy and Cellular Impact

The anticancer properties of pyrimidinone analogues have been a major focus of research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The substitution pattern on the pyrimidinone core, particularly the presence of aryl groups at the N3 and C6 positions, plays a crucial role in their anticancer potency.

Cytotoxic Effects on Cancer Cell Lines and Cellular Pathways

Analogues of this compound have shown significant in vitro cytotoxicity against a panel of human cancer cell lines. For example, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors with anticancer activity against non-small cell lung cancer. nih.gov Similarly, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have demonstrated high cytotoxic activities against various cancer cell lines including A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast). nih.gov The cytotoxic effects are often mediated through the inhibition of key cellular pathways involved in cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) signaling pathway. nih.gov

The following table summarizes the cytotoxic activity of some pyrimidinone analogues.

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | A-549 (Lung) | 5.21 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | PC-3 (Prostate) | 3.04 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one 8b | HCT-116 (Colon) | 4.55 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one 9a | MCF-7 (Breast) | 6.12 | nih.gov |

| N-benzyl-2-phenylpyrimidin-4-amine 17 | Non-small cell lung cancer | 1.1 | nih.gov |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A key mechanism through which pyrimidinone analogues exert their anticancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Studies have shown that these compounds can trigger apoptotic pathways and cause cell cycle to halt at specific phases, thereby preventing cancer cell proliferation.

For instance, a novel benzoylurea (B1208200) derivative containing a pyrimidine moiety was found to induce G2-phase arrest in MCF-7 cells and G1-phase arrest in BGC-823 cells. nih.gov This compound also induced apoptosis in both cell lines through a mitochondrial-dependent pathway. nih.gov Similarly, certain pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been shown to induce a significant apoptotic effect and arrest the cell cycle at the pre-G1 phase in PC-3 cells. nih.gov The induction of apoptosis is often confirmed by observing morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov

The table below details the effects of selected pyrimidinone analogues on cell cycle and apoptosis.

| Compound Analogue | Cancer Cell Line | Effect | Mechanism | Reference |

| Benzoylurea derivative (SUD) | MCF-7 (Breast) | G2-phase arrest | Upregulation of p53 and Chk1 | nih.gov |

| Benzoylurea derivative (SUD) | BGC-823 (Gastric) | G1-phase arrest | Upregulation of p53 and Chk1 | nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one 8a | PC-3 (Prostate) | Pre-G1 arrest & Apoptosis | Increased early and late apoptosis ratio | nih.gov |

| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione XS23 | A375 (Melanoma) | Apoptosis | Increased intracellular ROS levels | rsc.org |

Anti-Proliferative Activity and Pathway Modulation

The pyrimidine scaffold is a constituent of nucleic acids, making its derivatives prime candidates for the development of anticancer agents that can interfere with cellular proliferation. Analogues of this compound, particularly those with substitutions on the phenyl and benzyl (B1604629) rings, have been a focus of anti-proliferative research.

Studies on related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies. Inhibition of this complex can lead to increased monoubiquitinated PCNA (Ub-PCNA) levels and subsequently decreased cell survival in non-small cell lung cancer cells.

Furthermore, other pyrimidine analogues have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. The mechanism often involves the inhibition of key enzymes crucial for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs). For example, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine derivatives have been reported to possess low nanomolar IC50 values for CDK2 and CDK5, leading to cell cycle arrest and apoptosis in various cancer cell lines. nih.gov

Table 1: Illustrative Anti-Proliferative Activity of Structurally Related Pyrimidine Analogues This table presents data from compounds that are structurally related to this compound and is for illustrative purposes only.

| Compound Type | Target Cell Line | IC50 / GI50 (µM) | Observed Effect |

| Phenylpyrazolo[3,4-d]pyrimidine Analogue | MCF-7 (Breast Cancer) | 3-10 | Potent cytotoxicity, induction of apoptosis, cell cycle arrest at G2/M phase |

| N-Benzyl-2-phenylpyrimidin-4-amine Derivative | Non-small cell lung cancer | Not specified | Inhibition of USP1/UAF1 deubiquitinase, decreased cell survival |

| 7-[4-(2-pyridyl)benzyl]amino-pyrazolo[4,3-d]pyrimidine | Various cancer cell lines | Low nanomolar | Inhibition of CDK2 and CDK5, cell cycle arrest, apoptosis |

Anti-inflammatory and Immunomodulatory Research

The pyrimidine nucleus is a common feature in compounds investigated for anti-inflammatory properties. The mechanism of action for many of these derivatives involves the inhibition of key inflammatory mediators. Research on various pyrimidine analogues suggests that they can exhibit anti-inflammatory effects by targeting enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory cascade. nih.gov

For example, certain pyrazolo[3,4-d]pyrimidine derivatives have been shown to selectively inhibit COX-2, an enzyme upregulated during inflammation. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. While direct studies on the immunomodulatory effects of this compound analogues are limited, the inhibition of inflammatory pathways inherently suggests a potential to modulate immune responses.

Other Emerging Biological Activities (e.g., antioxidant, enzyme inhibition relevant to specific diseases)

Beyond anti-proliferative and anti-inflammatory activities, the versatility of the pyrimidinone scaffold has led to the exploration of other potential therapeutic applications for its derivatives.

Antioxidant Activity: Several studies have highlighted the antioxidant potential of pyrimidine derivatives. ijpsonline.comijpsonline.com Compounds with electron-donating groups on the aromatic rings have been shown to be effective scavengers of free radicals. The antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of the benzyl and phenyl groups in this compound suggests that its analogues could possess antioxidant properties, which are beneficial in combating oxidative stress-related diseases.

Enzyme Inhibition: As mentioned earlier, pyrimidine derivatives are known to be effective enzyme inhibitors. The N-benzyl-2-phenylpyrimidin-4-amine analogues targeting the USP1/UAF1 deubiquitinase are a prime example. acs.org This activity is highly relevant for cancer therapy. Furthermore, the structural similarity of pyrimidines to endogenous purines makes them candidates for inhibiting various kinases, which are crucial in a multitude of cellular signaling pathways. The inhibition of these enzymes can have therapeutic implications for a wide range of diseases, from cancer to neurodegenerative disorders.

Table 2: Illustrative Emerging Biological Activities of Structurally Related Pyrimidine Analogues This table presents data from compounds that are structurally related to this compound and is for illustrative purposes only.

| Compound Type | Biological Activity | Assay/Target | Key Findings |

| 4,6-bisaryl-pyrimidin-2-amine | Antioxidant | Nitric oxide and hydrogen peroxide scavenging | Potent antioxidant activity |

| 6-(substituted phenyl)pyrimidine derivatives | Antioxidant | DPPH radical scavenging | Promising antioxidant activity |

| N-Benzyl-2-phenylpyrimidin-4-amine | Enzyme Inhibition | USP1/UAF1 deubiquitinase | Potent inhibition with potential for anticancer therapy |

Future Directions and Unaddressed Research Questions in 3 Benzyl 6 Phenylpyrimidin 4 3h One Studies

Development of Advanced Synthetic Methodologies for Complex Analogues

The exploration of the full therapeutic potential of 3-benzyl-6-phenylpyrimidin-4(3H)-one is intrinsically linked to the ability to synthesize a wide array of complex analogues. While classical methods for pyrimidinone synthesis, such as the Biginelli reaction, provide a foundational approach, future efforts must focus on developing more advanced and versatile synthetic strategies. nih.gov

Future synthetic endeavors should aim to:

Introduce diverse functionalities: Developing methods to incorporate a wider range of substituents on both the benzyl (B1604629) and phenyl rings, as well as on the pyrimidinone core itself, is crucial. This includes the introduction of various functional groups to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.

Stereoselective synthesis: For analogues with chiral centers, the development of stereoselective synthetic routes is paramount. This will enable the investigation of the differential biological activities of individual enantiomers.

Combinatorial and high-throughput synthesis: The implementation of combinatorial chemistry and high-throughput synthesis techniques will allow for the rapid generation of large libraries of this compound analogues. researchgate.net This is essential for efficient screening and identification of lead compounds.

Green chemistry approaches: Future synthetic methodologies should also prioritize sustainability by employing environmentally benign reagents, solvents, and reaction conditions.

A key challenge lies in the regioselective functionalization of the pyrimidinone core. Novel catalytic methods, such as C-H activation, could provide elegant solutions to this challenge, enabling the direct introduction of functional groups at specific positions without the need for pre-functionalized starting materials.

In-Depth Mechanistic Elucidation of Bioactivity at the Molecular Level

While preliminary studies have hinted at the biological potential of this compound, a detailed understanding of its mechanism of action at the molecular level is largely unexplored. Future research must prioritize the elucidation of these mechanisms to guide rational drug design and development.

Key unaddressed questions include:

Identification of molecular targets: What are the specific cellular proteins, enzymes, or receptors that this compound and its analogues interact with to exert their biological effects? Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to identify these targets.

Binding mode analysis: Once a target is identified, determining the precise binding mode of the compound is essential. X-ray crystallography and NMR spectroscopy can provide atomic-level insights into the interactions between the compound and its target.

Pathway analysis: How does the interaction of this compound with its molecular target translate into a cellular response? Investigating the downstream signaling pathways affected by the compound will provide a comprehensive understanding of its bioactivity.

For instance, if a particular analogue demonstrates anti-cancer activity, it is crucial to determine if it acts via apoptosis, cell cycle arrest, or inhibition of angiogenesis, and to identify the specific molecular players involved in these processes. researchgate.net

Design of Highly Selective and Potent Analogues for Specific Biological Targets

The initial broad-spectrum bioactivity of this compound provides a starting point for the design of more selective and potent analogues. Future drug design efforts should be target-specific, aiming to optimize the interaction of the pyrimidinone scaffold with a particular biological target.

Strategies for designing such analogues include:

Structure-based drug design (SBDD): Once the three-dimensional structure of a target protein is known, SBDD techniques can be used to design molecules that fit precisely into the active site. mdpi.com This approach can lead to the development of highly potent and selective inhibitors.

Ligand-based drug design (LBDD): In the absence of a target structure, LBDD methods can be employed. These methods use the structures of known active compounds to develop a pharmacophore model, which can then be used to design new molecules with improved activity.

Bioisosteric replacement: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties. This can lead to improvements in potency, selectivity, and pharmacokinetic properties.

The development of analogues with high selectivity is particularly important to minimize off-target effects and potential toxicity. For example, if the target is a specific kinase, the designed analogues should exhibit high selectivity for that kinase over other closely related kinases in the human kinome.

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the study of this compound is no exception. nih.gov These computational tools can significantly accelerate the process of identifying and optimizing novel bioactive compounds.

Future applications of AI and ML in this area include:

Predictive modeling: ML algorithms can be trained on existing datasets of pyrimidinone derivatives and their biological activities to build predictive models. mdpi.com These models can then be used to predict the bioactivity of virtual compounds, allowing for the in silico screening of large chemical libraries.

De novo drug design: Generative AI models can be used to design entirely new molecules with desired properties. By learning the underlying patterns in chemical space, these models can generate novel pyrimidinone analogues that are predicted to be active against a specific target.

ADMET prediction: AI and ML models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov This can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

The table below illustrates potential applications of AI/ML in the optimization of this compound analogues.

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop quantitative structure-activity relationship models to correlate chemical structure with biological activity. | Rapidly predict the potency of new analogues, prioritizing synthesis efforts. |

| Virtual Screening | Screen large virtual libraries of compounds against a specific biological target. | Identify novel hit compounds with a higher probability of being active. |

| Generative Models | Design novel pyrimidinone scaffolds with optimized properties. | Explore new chemical space and overcome limitations of existing scaffolds. |

| ADMET Prediction | Predict pharmacokinetic and toxicity profiles of designed analogues. | Reduce late-stage attrition of drug candidates due to poor ADMET properties. |

Addressing Gaps in Structure-Function Correlation for Novel Biological Applications

A comprehensive understanding of the structure-function relationship (SFR) is fundamental to the rational design of new drugs. For this compound and its derivatives, there are significant gaps in our understanding of how specific structural modifications influence their biological activity.

Future research should focus on:

Systematic SAR studies: Conducting systematic structure-activity relationship (SAR) studies by methodically modifying different parts of the molecule and evaluating the impact on a specific biological activity. nih.gov This will help to identify the key structural features required for activity.

Exploring novel biological applications: The pyrimidinone scaffold is known to exhibit a wide range of biological activities. researchgate.net Future studies should explore the potential of this compound derivatives in new therapeutic areas beyond their initially identified activities.

Probing the role of conformational flexibility: The conformational flexibility of the benzyl and phenyl groups can significantly influence the binding of the molecule to its target. Computational studies, such as molecular dynamics simulations, can provide insights into the bioactive conformation of the molecule.

By systematically addressing these gaps in our knowledge, researchers can build a robust understanding of the structure-function correlation for this class of compounds, paving the way for the discovery of novel therapeutic agents for a variety of diseases.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-benzyl-6-phenylpyrimidin-4(3H)-one?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor hydrazones or coupling of benzyl groups to the pyrimidinone core. Key steps include:

- Deprotonation and coupling : Use of bases (e.g., KCO) to activate intermediates for benzylation .

- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh)) for cross-coupling reactions .

Example protocol:

| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |

|---|---|---|---|

| 1 | Benzyl chloride, KCO, DMF, 70°C | Benzylation | Use anhydrous DMF to avoid hydrolysis |

| 2 | Cyclization via LiI, DMF, 80°C | Ring formation | Monitor reaction progress via TLC |

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combine NMR (1H/13C), HRMS , and X-ray crystallography for unambiguous structural confirmation:

- 1H NMR : Identify benzyl protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- X-ray crystallography : Resolve stereochemistry using SHELXL for refinement; address twinning with SHELXD .

- IR spectroscopy : Confirm carbonyl stretching (~1650–1700 cm) .

Advanced Research Questions

Q. How can researchers address low yields during the cyclization step of this compound synthesis?

- Methodological Answer : Low yields often stem from incomplete cyclization or competing side reactions. Strategies include:

Q. How should contradictory biological activity data across assays be resolved?

- Methodological Answer : Contradictions may arise from assay conditions or target specificity. Systematic approaches include:

- Dose-response curves : Validate IC values across multiple concentrations .

- Receptor binding assays : Compare results from radiolabeled vs. fluorescence-based methods to rule out interference .

- Structural analogs : Test derivatives (e.g., 6-propyl or 3-fluoro variants) to isolate structure-activity relationships .

Q. What strategies are effective for resolving crystal structure challenges (e.g., twinning) in pyrimidinone derivatives?

- Methodological Answer : Use SHELX suite tools for robust refinement:

- SHELXD : For initial phasing of twinned crystals .

- SHELXL : Apply TWIN/BASF commands to model disorder .

- Data collection : Optimize resolution (<1.0 Å) and redundancy (>4) to improve electron density maps .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for this compound in different solvents?

- Methodological Answer : Solubility discrepancies may reflect polymorphic forms or impurities. Steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.